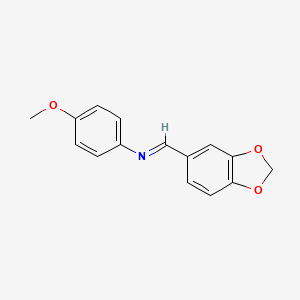
N-Piperonylidene-P-anisidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Piperonylidene-P-anisidine is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.276 g/mol It is a derivative of aniline and is characterized by the presence of a piperonylidene group attached to the nitrogen atom of p-anisidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Piperonylidene-P-anisidine can be synthesized through the condensation reaction between p-anisidine and piperonal. The reaction typically involves the use of an acid catalyst to facilitate the formation of the imine bond between the amine group of p-anisidine and the aldehyde group of piperonal . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Piperonylidene-P-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic ring or the imine group.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
N-Piperonylidene-P-anisidine has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Piperonylidene-P-anisidine involves its interaction with specific molecular targets and pathways. The imine group in the compound can act as a nucleophile or electrophile, participating in various chemical reactions. The aromatic ring can undergo electrophilic substitution, allowing the compound to interact with different biological molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Piperonylidene-M-anisidine
- N-Piperonylidene-P-phenetidine
- N-(9-Anthracenylmethylene)-P-anisidine
- N-Benzylidene-P-anisidine
- N,N’-(1,4-Phenylenedimethylydyne)di-P-anisidine
- N-(Furfurylidene)-P-anisidine
- N-(Cinnamyl)-P-anisidine
- N-(2-Methoxybenzylidene)-P-anisidine
- N-(4-Isopropylbenzylidene)-P-anisidine
- N-(4-Methylbenzylidene)-P-anisidine
Uniqueness
N-Piperonylidene-P-anisidine is unique due to its specific structural features, such as the presence of both piperonylidene and p-anisidine groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and research. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific studies.
Propriétés
Numéro CAS |
24033-09-8 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H13NO3/c1-17-13-5-3-12(4-6-13)16-9-11-2-7-14-15(8-11)19-10-18-14/h2-9H,10H2,1H3 |
Clé InChI |
LHCPXNKAWYIPAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)

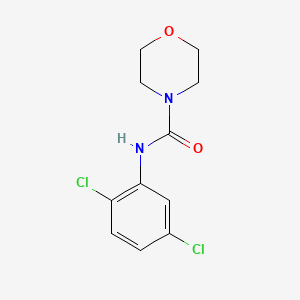
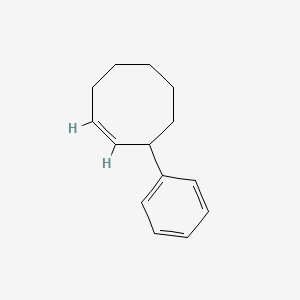
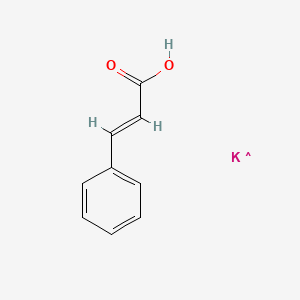
![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)
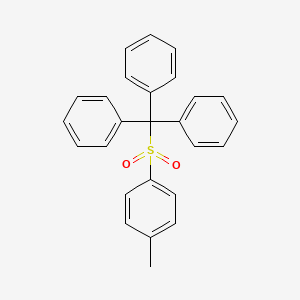

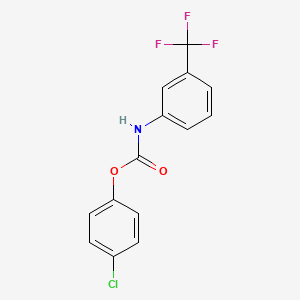
![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)


